Hexestrol

Description

Contextualization of Hexestrol (B1673224) as a Nonsteroidal Estrogen

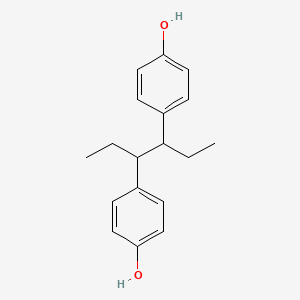

This compound is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol (B1670540) (DES). wikipedia.orgcymitquimica.com Its chemical structure features two phenolic rings connected by an ethane (B1197151) chain, distinguishing it from the stilbene (B7821643) structure of DES by the absence of a double bond in the central chain. cymitquimica.com This structural characteristic allows this compound to bind to estrogen receptors (ERs) and elicit estrogenic effects, mimicking the activity of natural estrogens like estradiol. cymitquimica.comontosight.ai this compound exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with reported Ki values of 0.06 nM for both human and rat receptors. medchemexpress.comcaymanchem.com This strong binding affinity is comparable to or slightly higher than that of estradiol, positioning this compound among the potent estrogens studied in research. wikipedia.org

Significance of this compound in Contemporary Chemical and Biological Research

In contemporary research, this compound remains a valuable tool for investigating estrogen receptor-mediated processes and exploring potential therapeutic applications beyond traditional hormone therapy. Its well-defined interaction with ERα and ERβ makes it useful for studying receptor binding specificity and downstream signaling pathways. medchemexpress.comcaymanchem.com

Recent biological research has explored this compound's effects on cellular processes, including its impact on oocyte quality and mitochondrial function. Studies have shown that this compound exposure can adversely affect oocyte maturation, leading to decreased capacity for maturation and early embryo development. frontiersin.orgnih.gov This involves the disruption of microtubule nucleation and spindle assembly, resulting in meiotic arrest. frontiersin.orgnih.gov Furthermore, this compound has been found to disrupt mitochondrial distribution and the balance of mitochondrial fission and fusion, impairing mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels in oocytes. frontiersin.orgnih.gov Research also indicates that this compound can increase intracellular calcium levels, induce DNA damage, and trigger early apoptosis in oocytes. frontiersin.orgnih.gov

Beyond its effects on reproductive cells, this compound has demonstrated antiviral activity. Recent studies have identified this compound as an inhibitor of Lassa virus (LASV) entry into cells. asm.orgnih.gov Research suggests that this compound directly targets the LASV glycoprotein (B1211001) GP, specifically interacting with the transmembrane region, and inhibits the membrane fusion step required for viral entry. asm.orgnih.gov This antiviral activity appears to be independent of estrogen receptor binding. asm.orgnih.gov

In chemical research, this compound and its derivatives continue to be subjects of quantitative structure-activity relationship (QSAR) studies to understand the molecular determinants of estrogen receptor binding affinity. scispace.com These studies investigate how structural modifications to the this compound molecule influence its interaction with ERs, providing insights for the design of novel ligands. scispace.com For instance, studies have shown that the estrogen receptor binding affinity of various this compound derivatives is significantly related to the van der Waals volume and electron-donating capability of substituents. scispace.com

Evolution of Research Focus on this compound: From Early Investigations to Modern Disciplines

The research focus on this compound has evolved significantly since its early investigations. Following the discovery of the estrogenic properties of stilbene derivatives like diethylstilbestrol in the late 1930s, this compound was synthesized and studied as a potential synthetic estrogen with potentially fewer side effects. oup.com Early research primarily focused on its estrogenic properties and potential therapeutic uses in conditions related to estrogen deficiency or hormone-dependent cancers. wikipedia.orgoup.com Clinical studies in the mid-20th century explored its efficacy in various conditions. oup.com

As the understanding of hormone action and receptor biology advanced, research shifted towards characterizing this compound's interaction with specific estrogen receptor subtypes, ERα and ERβ. medchemexpress.comcaymanchem.com This allowed for a more detailed analysis of its mechanism of action at the molecular level.

More recently, the scope of this compound research has expanded into diverse biological disciplines, driven by new findings beyond its classical estrogenic effects. The discovery of its impact on mitochondrial dynamics and function in oocytes highlights its relevance in reproductive toxicology and cell biology. frontiersin.orgnih.gov Furthermore, the identification of this compound as a potential antiviral agent against Lassa virus demonstrates a novel avenue of research in infectious diseases. asm.orgnih.gov Contemporary research thus reflects a move from solely focusing on this compound as a hormone replacement or endocrine modulator to exploring its broader biological activities and potential applications in areas such as antiviral therapy and the study of cellular dysfunction.

Research Findings on this compound's Effects on Oocytes

| Effect | Observation | Reference |

| Oocyte Maturation | Reduced capacity for maturation and early embryo development. | frontiersin.orgnih.gov |

| Meiotic Progression | Aberrant microtubule nucleation and spindle assembly, leading to arrest. | frontiersin.orgnih.gov |

| Mitochondrial Distribution and Dynamics | Disrupted distribution, imbalanced fission/fusion. | frontiersin.orgnih.gov |

| Mitochondrial Function | Impaired membrane potential, increased ROS levels. | frontiersin.orgnih.gov |

| Intracellular Calcium Levels | Increased cytosolic Ca2+ concentration. | frontiersin.orgnih.gov |

| DNA Damage and Apoptosis | Accumulation of DNA damage, induction of early apoptosis. | frontiersin.orgnih.gov |

This compound Antiviral Activity against Lassa Virus

| Target/Mechanism | Observation | Reference |

| Lassa Virus Entry | Inhibits entry into cells. | asm.orgnih.gov |

| Target on LASV | Directly targets Lassa virus glycoprotein GP. | asm.orgnih.gov |

| Specific Interaction Site on LASV GP | Interacts with the transmembrane region, involving Phenylalanine at position 446 (F446). | asm.orgnih.gov |

| Step of Viral Entry Inhibited | Inhibits the membrane fusion step. | asm.orgnih.gov |

| Estrogen Receptor Involvement | Antiviral activity appears independent of estrogen receptor binding. | asm.orgnih.gov |

| IC50 against VSV-LASVGP | 0.63 µM in Vero cells. | asm.orgnih.gov |

| IC50 against authentic LASV | 0.31 µM – 0.61 µM. | asm.orgnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022381 | |

| Record name | Hexestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER | |

CAS No. |

84-16-2, 5635-50-7 | |

| Record name | Hexestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hexestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4,4'-(1,2-diethylethylene)bis(phenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10BI795R7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ | |

| Record name | Hexestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Perspectives on Hexestrol Research

Early Discoveries and Initial Academic Characterization (pre-1950s)

Hexestrol (B1673224), a synthetic nonsteroidal estrogen, was first described in 1938 by Campbell, Dodds, and Lawson. wikipedia.org Its initial isolation was achieved through the demethylation products of anethole. wikipedia.org The discovery of the estrogenic properties of certain stilbene (B7821643) derivatives by Dodds and coworkers in 1937 paved the way for the introduction of diethylstilbestrol (B1670540) (DES) into clinical use. oup.com Following this, a search for synthetic estrogens that might avoid some of the drawbacks associated with DES, such as nausea and vomiting, led to the study of this compound. oup.com Campbell and coworkers isolated and chemically identified this new compound as 3,4-di-p-hydroxyphenyl-n-hexane, naming it this compound. oup.com By the early 1940s, researchers like Bishop and coworkers, Freed, and Bieren and Compton had reported on clinical studies demonstrating the estrogenic properties of this compound. oup.com

Historical Context of this compound Synthetic Development and its Relation to Stilbene Estrogens

This compound belongs to the stilbestrol group of compounds, which are nonsteroidal open-ring analogues of the steroidal estrogen estradiol. wikipedia.orguni-konstanz.de The synthesis of this compound is historically linked to that of other stilbene estrogens, particularly diethylstilbestrol (DES). DES itself can be prepared from anethole, which is then demethylated to form anol. Anol subsequently dimerizes into dianol and this compound, with DES being synthesized through structural modification of this compound. wikipedia.org This highlights the close chemical relationship and intertwined synthetic development of these early synthetic estrogens. Research into the synthesis of derivatives of both stilbestrol and this compound was a subject of academic study, as evidenced by master's theses on the topic in the 1940s. sciencehistory.org

Shifts in Research Paradigms: From Early Biological Interest to Detailed Mechanistic and Environmental Inquiry

Initial research into this compound, particularly in the pre-1950s era, was primarily driven by its biological effects and potential clinical applications as a synthetic estrogen. oup.com Studies focused on its estrogenic properties and comparisons with other compounds like DES in terms of therapeutic value and side effect profiles. oup.com

Synthetic Methodologies and Chemical Derivatization of Hexestrol

Stereoselective Synthesis Approaches for Hexestrol (B1673224) and its Isomers

Stereoselective synthesis is crucial for obtaining specific isomers of this compound, such as the d,l- or meso- forms, which may exhibit different biological activities. researchgate.net Several methods have been developed to control the stereochemical outcome of the synthesis.

Intermolecular Coupling of Organometallic-Complexed Propargyl Radicals in this compound Synthesis

A highly stereoselective synthesis of d,l-hexestrol has been achieved through the intermolecular coupling of Co2(CO)6-complexed propargyl radicals. researchgate.netresearchgate.netpillbuys.com This method utilizes cobalt-complexed propargyl alcohols and cations as precursors to the radicals. researchgate.netresearchgate.net The intermolecular coupling reactions have demonstrated high chemoselectivity and d,l-diastereoselectivity. researchgate.netpillbuys.com For instance, isomerically pure d,l-μ-η2-[3,4-di(4-methoxyphenyl)-1,5-hexadiyne]-bis-dicobalthexacarbonyl can be isolated in high yields (69–91%) with excellent d,l-diastereoselectivity (90–94%). researchgate.netpillbuys.com Subsequent steps involve demethylation of the methoxyaryl groups, demetalation, and hydrogenation of the acetylenic termini to afford d,l-hexestrol. researchgate.netpillbuys.com

Application of Tetrahydrofuran-Mediated Radical Processes in this compound Synthesis

Tetrahydrofuran (B95107) (THF) has been shown to act as a radical mediator in the stereoselective synthesis of d,l-hexestrol. researchgate.netresearchgate.netpillbuys.com THF interacts with Co2(CO)6-complexed propargyl alcohols and cations, facilitating the generation of propargyl radicals. researchgate.netresearchgate.net This THF-mediated process has been demonstrated to be highly syn-selective in the synthesis of syn-hexestrol. researchgate.netresearchgate.net THF, although used in excess, functions catalytically by altering the cobalt-complexed cations electronically and structurally, and is released in an unchanged form after radical generation. researchgate.net

Synthesis of this compound Derivatives and Analogues

The chemical structure of this compound allows for various derivatizations, particularly at the phenolic hydroxyl groups and the aliphatic chain, leading to analogues with modified properties.

Selective Fluorination Strategies for this compound Derivatives via Organophotoredox Conditions

Selective fluorination of this compound derivatives has been achieved using organophotoredox conditions. researchgate.netresearchgate.net This method allows for the introduction of fluoroalkyl groups, such as trifluoromethyl, into the this compound structure in a single step with good to excellent yields. researchgate.netresearchgate.net The Langlois reagent (sodium trifluoromethanesulfinate) is a stable and easily handled source of CF3 radicals used in this process. researchgate.netresearchgate.netcas.cn The synthesis of fluorinated oxothis compound derivatives, including 1-fluoro-5-oxothis compound and 1-fluoro-2-oxothis compound, has been reported, involving [18F]fluorine ion displacement on protected precursors followed by deprotection. nih.gov

Research on this compound Esters and their Synthetic Routes (e.g., diacetate, dicaprylate, diphosphate, dipropionate)

This compound is known to form various esters, which have been explored for their modified pharmacological properties. wikipedia.orgncats.io Common esters include this compound diacetate, this compound dicaprylate, this compound diphosphate, and this compound dipropionate. wikipedia.orgncats.iowikipedia.orgwikipedia.orgwikipedia.org

This compound Diacetate: This ester has been known since at least 1939. wikipedia.org Its synthesis involves the esterification of the phenolic hydroxyl groups with acetic anhydride (B1165640) or acetyl chloride.

This compound Dicaprylate: Also known as dioctanoylthis compound, this is a long-acting ester of this compound. wikipedia.org Its synthesis would involve esterification with caprylic acid or its derivatives.

This compound Diphosphate: This is a water-soluble ester of this compound. wikipedia.org It has been known since at least 1956. wikipedia.org Synthesis involves phosphorylation of the phenolic hydroxyl groups.

This compound Dipropionate: This ester has been known since at least 1931. wikipedia.org Its synthesis involves esterification with propionic anhydride or propionyl chloride.

The synthesis of these esters typically involves the reaction of this compound with the corresponding acid anhydride or acid halide under appropriate conditions, often in the presence of a base or catalyst. nih.gov

Data regarding the melting points of some this compound esters are available:

| Compound | Melting Point (°C) | Source |

| This compound Diacetate | 137-139 | HSDB via PubChem nih.gov |

| This compound Dipropionate | 127-128 | HSDB via PubChem nih.gov |

Research has also explored the synthesis of other this compound derivatives, including alkylating agents containing sulfonic esters and nitrogen mustard functions, as well as derivatives with thiosemicarbazide (B42300) moieties, attached to one or both phenolic groups. nih.gov Silicon-mediated synthesis has been used to prepare ring and side-chain functionalized this compound derivatives. acs.org Precursors for tritium-labeled this compound derivatives, such as erythro-1-dehydrothis compound, have been synthesized to facilitate the preparation of labeled compounds for research. osti.gov this compound ether derivatives with halo ketone, halohydrin, or epoxide functions, and 4-substituted deoxyhexestrols with various functional groups (halo ketone, benzyl (B1604629) halide, nitro, azide, sulfonyl fluoride (B91410), or sulfonyl azide) have also been synthesized. nih.gov

Advanced Analytical Techniques for Hexestrol Detection and Characterization

Chromatographic Methodologies

Chromatography provides the necessary separation power to isolate hexestrol (B1673224) from other co-existing compounds in a sample matrix before detection. Various chromatographic modes have been successfully applied.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS is a powerful technique for the simultaneous determination of multiple analytes, including stilbene (B7821643) estrogens like this compound, offering high sensitivity and throughput africaresearchconnects.comacs.orgnih.gov. A UHPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound and diethylstilbestrol (B1670540) in ostrich serum africaresearchconnects.com. This method involved a straightforward extraction process followed by direct injection into the UHPLC-MS/MS system africaresearchconnects.com. The method demonstrated excellent recovery rates for this compound, ranging from 82% to 99%, with satisfactory repeatability and reproducibility (RSD < 20%) africaresearchconnects.com. Linearity was strong, with regression coefficients exceeding 0.99 africaresearchconnects.com. The use of a deuterated internal standard significantly reduced matrix effects and uncertainties africaresearchconnects.com. The limits of detection (LOD) and quantification (LOQ) for this compound were reported as 0.09 ng/mL and 0.28 ng/mL, respectively, highlighting the method's sensitivity for trace analysis in biological samples africaresearchconnects.com. UHPLC-MS/MS has also been used for the simultaneous determination of this compound and other female sex hormones in essential oil samples nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Environmental and Biological Matrices

LC-MS/MS is a widely used technique for the trace analysis of this compound in various complex matrices, including environmental water and biological samples researchgate.netmdpi.comnih.govnih.gov. This technique offers high selectivity and sensitivity, crucial for detecting low concentrations of this compound. LC-MS/MS methods have been developed for the determination of stilbene estrogens, including this compound, in milk products and environmental water researchgate.netmdpi.com. The complexity of food matrices presents challenges, and effective extraction systems are crucial for reliable quantitative analysis mdpi.com. Protein removal is a critical step in the pretreatment of biological samples for LC-MS/MS analysis mdpi.com. LC-MS/MS is considered highly selective and capable of detecting lower concentration levels compared to GC-MS researchgate.net. However, LC-MS/MS can be more susceptible to matrix interferences, potentially affecting reliability and stability researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Techniques for Stilbene Analysis

GC-MS/MS is another valuable technique for the analysis of stilbene drugs, including this compound, particularly in animal tissues nih.govchrom-china.com. A GC-MS method has been developed for the determination of residual stilbenes like diethylstilbestrol, dienestrol (B18971), and this compound in animal tissues nih.govchrom-china.com. This method involves solid phase extraction and derivatization of the stilbenes before GC-MS analysis nih.govchrom-china.com. Detection is typically performed using mass spectrometry in selected ion monitoring (SIM) mode nih.govchrom-china.com. Linear calibration curves were obtained for this compound in the range of 5 to 500 µg/L, with correlation coefficients above 0.99 nih.govchrom-china.com. Recoveries ranged from 73.0% to 86.5%, and relative standard deviations were between 1.0% and 7.2% nih.govchrom-china.com. The limit of detection for this compound in pork and swine liver was reported as 0.10 µg/kg nih.govchrom-china.com. While GC-MS is simpler to operate than tandem MS techniques, it may not detect estrogens at the lowest environmentally relevant concentrations researchgate.net. GC-MS/MS offers increased selectivity and lower detection limits compared to GC-MS researchgate.net.

Pressurized Capillary Electrochromatography Coupled with Amperometric Detection

Pressurized capillary electrochromatography (pCEC) coupled with end-column amperometric detection (AD) has been explored for the separation and determination of estrogens, including this compound nih.govdbcls.jpdbcls.jpcolab.ws. This technique combines the separation power of electrochromatography with the sensitivity of amperometric detection. The electrochemical oxidation of this compound can be monitored with a carbon electrode nih.gov. High voltage in pCEC can reduce retention time while maintaining resolution nih.gov. Supplementary pressure helps prevent bubble formation, improving reliability and reproducibility nih.gov. Detection limits for estrogens using pCEC-AD ranged from 1.2 to 2.2 x 10-7 mol/L, significantly lower than those obtained with UV detection nih.gov. The feasibility of this method has been demonstrated with spiked fish muscle samples nih.gov.

Sample Preparation and Extraction Methods for Complex Matrices

Due to the low concentrations of this compound often found in environmental and biological samples and the complexity of these matrices, effective sample preparation and extraction methods are essential to isolate and concentrate the analyte before instrumental analysis nih.gov.

Solid-Phase Extraction (SPE) Utilizing Novel Adsorbents (e.g., Nylon 6 Nanofibers, Magnetic Molecularly Imprinted Polymers)

Solid-phase extraction (SPE) is a predominant method for extracting pharmaceuticals and personal care products, including this compound, from environmental samples nih.gov. The development of novel adsorbents for SPE aims to improve selectivity and extraction efficiency from complex matrices researchgate.netchrom-china.comnih.govtandfonline.comusda.govencyclopedia.pubfrontiersin.org.

Nylon 6 nanofibers have been investigated as novel sorbents for SPE of various compounds, including estrogens researchgate.netresearchgate.netrsc.orgnih.govmdpi.comd-nb.info. Nylon 6 nanofibers mat-based SPE coupled with LC-MS has been developed for the trace analysis of diethylstilbestrol, dienestrol, and this compound in environmental water researchgate.netrsc.org. These nanofibers offer a large sorption area and amidic functionality, making them potentially effective sorbents researchgate.net. The method using Nylon 6 nanofibers showed good linearity and low detection limits for this compound in environmental water samples researchgate.netrsc.org. Under optimal SPE conditions, target analytes in environmental water samples could be effectively extracted and eluted researchgate.netrsc.org. Nylon 6 nanofibers have also shown good mechanical and chemical stability and can be cost-effective for repeated use in SPE researchgate.net.

Magnetic molecularly imprinted polymers (MMIPs) are another type of novel adsorbent gaining interest for selective extraction researchgate.netnih.govencyclopedia.pubfrontiersin.orgnih.gov. MMIPs combine the selective recognition properties of molecularly imprinted polymers with the ease of separation using a magnetic field nih.govencyclopedia.pub. MMIP-assisted magnetic solid-phase extraction has been applied for the simultaneous determination of trace this compound and other endocrine disrupting chemicals in lake water and milk samples researchgate.netnih.gov. MMIPs prepared using specific templates and functional monomers can selectively bind to this compound nih.gov. This technique has shown good recoveries and low relative standard deviations for this compound in aqueous samples researchgate.netnih.gov. MMIPs offer a simple, rapid, and sensitive sample pre-treatment method for trace analysis in different aqueous samples researchgate.netnih.gov.

Dispersive Solid Phase Extraction (dSPE) Methodologies for Trace Compound Enrichment

Dispersive Solid Phase Extraction (dSPE) is a sample preparation technique utilized for the enrichment of trace compounds like this compound from complex matrices. In dSPE, a solid sorbent is dispersed directly into the sample solution, allowing for efficient extraction of the target analyte. Following extraction, the sorbent is separated, and the analyte is eluted for analysis. This method has been employed in conjunction with techniques like LC-MS/MS for the determination of this compound in samples such as pork liver xml-journal.net.

Optimization of Ultrasonic Extraction and Liquid-Liquid Extraction Processes

Extraction processes, such as ultrasonic extraction and liquid-liquid extraction (LLE), are critical steps in isolating this compound from its matrix before analysis. Optimization of these processes is essential to maximize recovery and minimize matrix interference.

Ultrasonic extraction has been used for the extraction of this compound from matrices like pork liver, employing solvents such as acetonitrile (B52724) containing acetic acid xml-journal.net. LLE involves the partitioning of this compound between two immiscible liquid phases economysolutions.in. The choice of extraction solvent in LLE is primarily driven by the hydrophobicity of the analyte chromatographyonline.com. Parameters such as the ratio of organic extraction solvent to aqueous sample, extraction time, and shaking vigor require optimization to achieve high recovery rates chromatographyonline.com. Adding salts to the aqueous phase can also enhance the partitioning of hydrophilic analytes into the organic phase chromatographyonline.com.

Spectroscopic and Advanced Structural Characterization Techniques

Spectroscopic and advanced structural characterization techniques provide detailed information about the identity, structure, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for establishing the stereochemistry of molecules and assigning spectral peaks wdh.ac.id. For this compound, NMR can provide insights into the arrangement of atoms in its different stereoisomers. Studies have utilized 13C NMR spectroscopy to examine chemical shift non-equivalence in meso-Hexestrol and its derivatives in the solid state, relating these splittings to electron density distribution and discussing stereochemical features scispace.com. Difference NOE spectroscopy can be valuable in identifying cis-trans isomerism wdh.ac.id.

X-ray Crystallography for Molecular Conformation and Interatomic Distances

X-ray crystallography is a definitive technique for determining the precise three-dimensional molecular conformation and interatomic distances of crystalline compounds nih.gov. For this compound, X-ray crystallography has been used to establish the stereochemistry of its different forms, including racemic mixtures nih.gov. The crystal structure of (+-)-Hexestrol revealed a bent conformation of the molecule, with the six-carbon alkyl group forming a zigzag chain iucr.org. The oxygen-oxygen distance was determined to be 8.63 Å iucr.org. This conformation was found to differ from that of diethylstilbestrol iucr.org. X-ray diffraction has also been used to determine the structure of intermediate compounds in the synthesis of D,L-Hexestrol pillbuys.com.

Optimization of Mass Spectrometry Parameters for Enhanced Sensitivity and Specificity (e.g., Electrospray Ionization in Negative Ion Mode, Eluent Additives)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is widely used for the sensitive and specific detection and quantification of this compound researchgate.net. Optimization of MS parameters is crucial for enhancing analytical performance.

Electrospray Ionization (ESI) is a common ionization technique used for this compound analysis metabolomicsworkbench.orgobrnutafaza.hr. Operating in negative ion mode (ESI-) has been optimized for the MS detection of this compound and other estrogens researchgate.netnih.govresearchgate.net. This mode is often favored for phenolic compounds like this compound due to the ease of deprotonation of the hydroxyl groups.

Eluent additives can significantly impact ionization efficiency and signal intensity in ESI-MS. For instance, ammonium (B1175870) fluoride (B91410) has been shown to enhance the analytical signals of this compound and other compounds in LC-MS/MS analysis, leading to improved sensitivity xml-journal.net. Methanol has also been identified as an appropriate elution solvent, sometimes with the addition of ascorbic acid researchgate.net. Optimization of parameters such as sprayer voltage and position in ESI is also recommended to achieve optimal sensitivity and stable signals elementlabsolutions.com.

Electroanalytical Methods for this compound Quantification

Electroanalytical methods offer sensitive and cost-effective approaches for the detection and quantification of this compound, leveraging its electroactive phenolic hydroxyl groups researchgate.netresearchgate.net. These methods involve measuring the electrical signals generated by the oxidation or reduction of this compound at an electrode surface.

Electrochemical sensors have been developed for the detection of this compound at ultralow concentrations researchgate.netresearchgate.netrsc.orgnih.gov. Modified electrodes are often employed to enhance sensitivity and selectivity. Examples include electrodes modified with polymerized imidazole-based ionic liquids researchgate.netresearchgate.net, bismuth molybdenum oxide nanoparticle/graphene oxide nanosheets composites researchgate.net, and ruthenium oxide nanoparticles immobilized on porous carbon researchgate.netresearchgate.netrsc.orgnih.govrsc.org. Techniques such as cyclic voltammetry, chronoamperometry, and differential pulse voltammetry are used to study the electrochemical behavior of this compound and quantify its concentration researchgate.netresearchgate.netrsc.orgnih.govrsc.org. The oxidation peak current of this compound has been found to be linearly related to its concentration within specific ranges researchgate.net. Electrochemical immunosensors based on this compound monoclonal antibodies have also been developed for the detection of phenolic estrogens, demonstrating good accuracy and low detection limits rsc.orgmdpi.com.

Electrocatalytic Oxidation using Modified Electrode Surfaces (e.g., Bismuth Molybdenum Oxide Nanoparticle/Graphene Oxide Nanosheets)

Electrochemical methods, particularly those employing modified electrode surfaces, offer sensitive and selective approaches for detecting electroactive compounds like this compound. The presence of phenolic hydroxyl groups in this compound makes it amenable to electrochemical determination researchgate.netresearchgate.net.

One notable approach involves the use of a composite material consisting of bismuth molybdenum oxide nanoparticles and graphene oxide nanosheets (Bi₂MoO₆/GO) to modify screen-printed carbon electrodes (SPCE) for the electrocatalytic oxidation of this compound researcher.lifeemerald.comx-mol.comresearchgate.net. This modified electrode has demonstrated high efficiency for this compound detection researcher.lifeemerald.com. The Bi₂MoO₆ nanoparticles are synthesized, often using methods like sonochemical techniques, and then combined with GO nanosheets to create the composite emerald.com. The incorporation of Bi₂MoO₆ into composite materials, such as with GO, can significantly reduce charge transfer resistance, enhancing the sensitivity of the electrochemical sensor emerald.com. For instance, a Bi₂MoO₆/GO composite reduced the charge transfer resistance from 464.1 Ω for a bare electrode to 48.07 Ω, leading to an ultralow detection limit of 2.5 nM for this compound emerald.com.

Research has shown that this type of modified electrode exhibits excellent electrochemical performance for this compound detection, with a linear detection range from 20 nM to 416.7 µM and a limit of detection calculated as 2.5 nM emerald.com. The applicability of such sensors has been demonstrated in real sample analysis, such as spiked human serum, achieving recoveries between 93% and 104% with relative standard deviations (RSDs) of 3.3%–6.0% emerald.com.

Voltammetric Studies of this compound Electrochemical Behavior and Reaction Mechanisms

Voltammetry is a powerful electrochemical technique used to investigate the behavior and reaction mechanisms of electroactive substances at an electrode surface researchgate.netmuni.czmdpi.com. Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are commonly employed initial techniques in electrochemical studies to quickly identify redox potentials and analyze factors influencing redox processes muni.cz.

Voltammetric studies on this compound have revealed its electrochemical characteristics. This compound exhibits an irreversible oxidation peak at certain modified electrodes researchgate.netresearchgate.net. The electrochemical behavior of compounds can involve electron transfer redox reactions coupled with chemical steps muni.cz. The presence of electro-active phenolic hydroxyl groups contributes to the electrochemical activity of this compound, making voltammetric techniques suitable for its determination researchgate.net.

Studies using modified electrodes, such as those incorporating polymerized ionic liquid films, have shown a significant increase in the oxidation peak of this compound compared to bare glassy carbon electrodes researchgate.netresearchgate.net. The oxidation peak current has been found to be linearly related to this compound concentration over a specific range researchgate.netresearchgate.net. For example, one study reported a linear range from 5.0 × 10⁻⁹ to 1.0 × 10⁻⁵ mol L⁻¹ with a detection limit of 1.25 × 10⁻⁹ mol L⁻¹ using a polymerized ionic liquid film electrode researchgate.netresearchgate.net.

Analytical Method Validation and Measurement Uncertainty Evaluation in this compound Research

Analytical method validation is a critical process to confirm that an analytical method is suitable for its intended purpose scielo.brnih.gov. This involves evaluating various performance parameters to ensure the reliability and accuracy of the results. Key parameters typically assessed during validation include linearity, detection and quantification limits, accuracy (often expressed as recovery), precision (repeatability and reproducibility), and selectivity scielo.brafricaresearchconnects.comresearchgate.netnih.gov. Measurement uncertainty evaluation is also an essential aspect, providing a quantitative indication of the doubt surrounding a measurement result scielo.brresearchgate.netlgcstandards.comrivm.nl.

Methods for this compound analysis are validated according to established guidelines and directives, such as EU Decision 2002/657/EC and SANTE/12682/2019 scielo.br. Validation studies for this compound detection methods, including techniques like ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), have reported satisfactory results for various matrices africaresearchconnects.comresearchgate.netnih.govrivm.nl.

For instance, a validated UHPLC-MS/MS method for simultaneous determination of this compound and diethylstilbestrol in ostrich serum reported excellent recovery rates for this compound, ranging from 82% to 99% africaresearchconnects.comnih.gov. The method also showed satisfactory repeatability and reproducibility, with relative standard deviations consistently below 20% africaresearchconnects.comnih.gov. Linearity, assessed using internal standard-based matrix-matched calibration curves, was generally strong, with coefficients of regression exceeding 0.99 africaresearchconnects.comnih.gov. The use of a deuterated internal standard, such as this compound-d4, has been shown to significantly mitigate matrix effects and reduce uncertainties associated with sample preparation and instrumental analysis africaresearchconnects.comnih.gov. Limits of detection (LOD) and quantification (LOQ) are determined to establish the sensitivity of the method africaresearchconnects.comresearchgate.netnih.gov. For the UHPLC-MS/MS method in ostrich serum, the LOD and LOQ for this compound were 0.09 ng/ml and 0.28 ng/ml, respectively africaresearchconnects.comnih.gov.

Measurement uncertainty is quantified to provide a range within which the true value is expected to lie with a certain level of confidence lgcstandards.comrivm.nl. The uncertainty of a measurement can be influenced by various factors, including the uncertainty of purity determination, homogeneity, and stability of reference materials lgcstandards.com. For certified reference materials of this compound, the expanded uncertainty can be calculated in accordance with guides like ISO Guide 34 and the EURACHEM/CITAC Guide lgcstandards.com. Reported measurement uncertainty values for this compound in different matrices and methods vary, reflecting the complexity of the sample matrix and the analytical technique used rivm.nl. For example, in a GC-MS method for stilbenes in meat, the measurement uncertainty for this compound was reported as 14.99% rivm.nl.

Analytical method validation and the evaluation of measurement uncertainty are crucial steps in ensuring the reliability and comparability of this compound analysis results across different studies and laboratories.

Mechanistic Investigations of Hexestrol S Biological Interactions

Estrogen Receptor Binding and Activation Mechanisms

Hexestrol (B1673224) exerts many of its effects through interaction with estrogen receptors (ERs), which are intracellular receptors that, upon ligand binding, can modulate gene expression.

Ligand Binding Specificity to Estrogen Receptor Alpha (ERα) and Beta (ERβ) Subtypes

This compound is known to bind to both major subtypes of estrogen receptors, ERα and ERβ. Studies have shown that this compound binds to human and rat ERα and ERβ with high affinity. medchemexpress.comcaymanchem.com For human and rat receptors, the inhibition constant (Ki) for both ERα and ERβ is reported as 0.06 nM. medchemexpress.comcaymanchem.com This indicates a strong binding interaction with both receptor subtypes.

Comparative Receptor Binding Affinity and Selectivity Studies with Related Estrogenic Compounds

Comparative studies have assessed the binding affinity of this compound relative to other estrogenic compounds, including the natural ligand 17β-estradiol (E2) and other synthetic estrogens like diethylstilbestrol (B1670540) (DES) and dienestrol (B18971). This compound demonstrates a high relative binding affinity (RBA) for ERs when compared to 17β-estradiol. nih.govwaocp.orgkoreascience.kr The order of relative binding affinity for ERα has been reported as diethylstilbestrol > this compound > dienestrol > 17β-estradiol. nih.govoup.com For ERβ, the order is slightly different, with dienestrol often showing higher affinity than diethylstilbestrol and this compound, followed by 17β-estradiol. nih.govoup.com This suggests that while this compound binds strongly to both subtypes, the precise rank order can vary slightly depending on the specific receptor subtype and study conditions.

The following table summarizes the relative binding affinity of several estrogenic compounds to ERα and ERβ:

| Compound | Relative Binding Affinity (vs. 17β-estradiol) - ERα | Relative Binding Affinity (vs. 17β-estradiol) - ERβ |

| Diethylstilbestrol | Higher than this compound and 17β-estradiol | Higher than this compound and 17β-estradiol (sometimes lower than Dienestrol) nih.govoup.com |

| This compound | High | High |

| Dienestrol | Lower than this compound and Diethylstilbestrol | Higher than this compound and Diethylstilbestrol (sometimes) nih.govoup.com |

| 17β-estradiol | Reference (1.0) | Reference (1.0) |

Note: The exact values for relative binding affinity can vary between studies depending on the methodology and source of receptors.

Cellular and Subcellular Mechanistic Studies

Beyond its interactions with estrogen receptors, this compound has been shown to influence various cellular and subcellular processes, particularly in the context of reproductive biology.

Modulation of Microtubule Assembly and Disassembly Processes

Research indicates that this compound can interfere with microtubule dynamics. In cell-free assays, this compound has been shown to inhibit microtubule assembly and induce the disassembly of preformed microtubules at specific concentrations (50 µM and 100 µM, respectively). caymanchem.com Studies in oocytes exposed to this compound have revealed aberrant microtubule nucleation and spindle assembly, leading to meiotic arrest. dntb.gov.uafrontiersin.orgnih.gov This suggests a direct impact of this compound on the cellular cytoskeleton, specifically the formation and stability of microtubules essential for processes like cell division.

Perturbation of Mitochondrial Dynamics and Function in Oocytes

This compound exposure has been linked to adverse effects on mitochondrial dynamics and function in oocytes. Studies have observed disrupted mitochondrial distribution and an imbalance in mitochondrial fission and fusion processes in this compound-exposed oocytes. dntb.gov.uafrontiersin.orgnih.govfrontiersin.org This perturbation can lead to aberrant mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS). dntb.gov.uafrontiersin.orgnih.gov Mitochondrial dysfunction caused by this compound is considered a major contributor to reduced oocyte quality. dntb.gov.uafrontiersin.orgnih.gov

Alteration of Intracellular Calcium Homeostasis

This compound exposure has been shown to increase intracellular calcium (Ca2+) levels. dntb.gov.uafrontiersin.orgnih.govfrontiersin.org This alteration in calcium homeostasis is linked to mitochondrial dysfunction and the subsequent generation of excessive ROS. nih.govfrontiersin.org The disruption of calcium balance, along with increased ROS, can induce DNA damage and early apoptosis in oocytes, further contributing to compromised oocyte quality. dntb.gov.uafrontiersin.orgnih.govfrontiersin.org

Investigations into DNA Integrity and Pathways Leading to Apoptosis Induction

Studies have indicated that this compound exposure can lead to DNA damage and the induction of early apoptosis. This effect has been observed in the context of oocyte quality deterioration. HES exposure was found to increase cytosolic Ca2+ levels, which, along with the generation of excessive reactive oxygen species (ROS) due to mitochondrial dysfunction, can cause DNA damage and early apoptosis. dntb.gov.uanih.govnih.govfrontiersin.org The accumulation of DNA damage and the occurrence of early apoptosis are considered explanations for the decline in oocyte quality induced by HES. nih.gov

The metabolic activation of this compound to its catechol quinone is suggested to be involved in the induction of DNA damage. This this compound quinone has properties similar to catechol estrogen quinones and can react with DNA, primarily at the N-3 of adenine (B156593) and N-7 of guanine, forming depurinating adducts. researchgate.netoup.com While N3-adenine adducts depurinate rapidly, N7-guanine adducts depurinate over several hours. researchgate.net This mechanism of metabolic activation and reaction with DNA has also been demonstrated for other weak carcinogens. researchgate.net

Effects on Oocyte Maturation and Early Embryo Development Competency

This compound has been shown to have an adverse effect on oocyte quality, impacting both maturation and the competency for early embryo development. dntb.gov.uanih.govnih.govfrontiersin.orgresearchgate.net HES exposure can lead to a decreased capacity for oocyte maturation and subsequent early embryo development. dntb.gov.uanih.govnih.govresearchgate.net

Specific effects observed include aberrant microtubule nucleation and spindle assembly in HES-exposed oocytes, resulting in meiotic arrest. dntb.gov.uanih.govnih.govfrontiersin.org Furthermore, HES exposure disrupts mitochondrial distribution and the balance between mitochondrial fission and fusion. dntb.gov.uanih.govnih.govfrontiersin.org This disruption contributes to aberrant mitochondrial membrane potential and the accumulation of reactive oxygen species. dntb.gov.uanih.govnih.govfrontiersin.org Mitochondrial dysfunction and the perturbation of mitochondrial dynamics are considered major contributors to the reduced oocyte quality following HES exposure. dntb.gov.uanih.govnih.govfrontiersin.org

Studies have quantified the impact of HES on meiotic progression. For instance, exposure to 100 µM HES significantly reduced the percentage of germinal vesicle breakdown and the extrusion of the first polar body in mouse oocytes, indicating inhibition of meiotic maturation. researchgate.net

Influence on Protein Expression and Stability in Cellular Systems (e.g., LASVGP)

While the provided search results primarily focus on the interaction of this compound with Lassa Virus Glycoprotein (B1211001) (LASVGP) in the context of viral entry inhibition, they also provide insights into the influence of HES on the stability of this protein.

Research indicates that this compound directly binds to LASVGP, affecting its function and stability. asm.orgnih.gov Specifically, studies involving a HES-resistant virus mutant revealed that a mutation at phenylalanine at position 446 (F446) within the transmembrane region of LASVGP conferred resistance to HES. nih.gov This suggests that F446 plays a crucial role in the antiviral activity of HES, likely through its influence on the stability of the pre-fusion state of LASVGP. nih.gov Although the F446L mutation enhanced the membrane fusion activity of LASVGP, it resulted in reduced VSV-LASVGP replication, potentially due to the instability of the pre-fusion state. nih.gov

Molecular Interactions with Non-Receptor Biological Targets

Beyond its known interactions with estrogen receptors, this compound has been investigated for its molecular interactions with non-receptor biological targets, including viral proteins and enzymes involved in cellular processes.

Direct Interaction with Lassa Virus Glycoprotein (LASVGP) and Inhibition of Viral Entry

This compound has been identified as an inhibitor of Lassa virus (LASV) entry. asm.orgnih.govasm.orgnih.govresearchgate.net Research has demonstrated that HES directly binds to LASVGP, the glycoprotein responsible for mediating viral entry into host cells. asm.orgnih.gov This binding event leads to the inhibition of the membrane fusion step, a critical process for the virus to enter the cell. nih.govasm.orgnih.govresearchgate.net

Studies using a recombinant vesicular stomatitis virus (VSV) expressing LASVGP (VSV-LASVGP) showed that HES inhibited its replication with a 50% inhibitory concentration (IC50) of 0.63 µM. asm.orgnih.govresearchgate.net More importantly, HES also inhibited the replication of authentic LASV with IC50 values ranging from 0.31 µM to 0.61 µM. asm.orgnih.govresearchgate.net Time-of-addition and cell-based membrane fusion assays further supported that HES primarily acts by inhibiting membrane fusion during virus entry. nih.govasm.orgnih.govresearchgate.net

It is important to note that while this compound is an estrogen receptor agonist, studies suggest that the estrogen receptor itself is unlikely to be involved in the antiviral activity of HES. asm.orgnih.govasm.orgnih.govresearchgate.net This indicates a direct, non-receptor-mediated interaction with LASVGP.

Identification of Specific Amino Acid Residues and Binding Pockets Involved in Non-Receptor Interactions

Investigations into the interaction between this compound and LASVGP have aimed to identify the specific regions and amino acid residues involved in this binding.

A potential binding site for small molecules, including this compound, has been identified near phenylalanine at position 446 (F446) in the transmembrane region of LASVGP. asm.org This site is located within the trimeric GP2-SSP structure and is composed of alpha-helices from both GP2 and SSP subunits. asm.org

Studies involving a HES-resistant mutation at F446 highlight the crucial role of this residue in the antiviral activity of HES. nih.gov Although the docking model of LASVGP with HES did not initially show a direct interaction between the side chain of F446 and the potential binding site, molecular dynamics simulations were performed to evaluate the stability of the docking complex. asm.org The F446L mutation, which confers resistance to HES, is thought to cause local structural changes around the region of the LASVGP2 and SSP interaction, potentially preventing compounds like HES from reaching or binding to the putative drug-binding pocket. nih.gov F446 in LASVGP2 was shown to interact directly with L32 in SSP through aromatic-hydrophobic interaction. asm.org

Regarding interactions with estrogen receptors (though noted as unlikely involved in antiviral activity), molecular docking studies have indicated that this compound can fit into the hydrophobic pocket of the estrogen receptor alpha ligand binding domain (ER-LBD). mdpi.compsu.edu this compound exhibited a stronger binding capability for ER-LBD compared to dienestrol and diethylstilbestrol in one study, with an IC50 value of 9.27 nM. mdpi.com this compound has been shown to form hydrogen bonds with residues such as Asp-59, Gly-75, Ser-36, and Leu-99 in the context of binding to sex hormone-binding globulin (SHBG), although the primary interaction was described as hydrophobic. researchgate.net Different ligands, including this compound, can fit into the ER ligand binding pocket differently and contact distinct sets of amino acids. researchgate.net The interaction pattern for smaller ligands like this compound is consistent with contact with residues corresponding to the D-ring end of estradiol. researchgate.net Studies involving alanine (B10760859) substitutions in the ER have identified residues important for this compound binding and activity, such as Leucine 525 and Histidine 524. researchgate.net

Biotransformation and Metabolic Fate Research (excluding human metabolism)

Investigations into the biotransformation and metabolic fate of this compound in biological systems other than humans have revealed various pathways influenced by enzymatic activity and environmental conditions. This research is crucial for understanding the persistence and potential impact of this compound in different organisms and ecosystems.

Characterization of Degradation Pathways in Biological Systems (e.g., by Lignin-Degrading Enzymes like Manganese Peroxidase)

Research has shown that this compound can be a product of the degradation of other compounds, such as bisphenol A (BPA), by certain biological systems. Specifically, the white-rot basidiomycete Pleurotus ostreatus, known for its ability to degrade lignin, has been studied for its effect on BPA. In vitro experiments utilizing the lignin-degrading enzyme Manganese Peroxidase (MnP), produced by P. ostreatus, demonstrated the metabolism of BPA into several products, including phenol, 4-isopropenylphenol, 4-isopropylphenol, and this compound. tandfonline.comnih.govtandfonline.comoup.comresearchgate.net The formation of these degradation products is thought to occur via one-electron oxidation of the substrate. tandfonline.comnih.govtandfonline.comoup.comresearchgate.net While the detailed mechanism for this compound formation from BPA by MnP is not fully understood, it is hypothesized to involve radical coupling of BPA or its metabolites. tandfonline.com

Other studies on the metabolic activation of this compound itself in non-human systems have indicated that it can be converted to 3'-hydroxythis compound (B1218120) by phenobarbital-induced rat liver microsomes. nih.gov This metabolite, a catechol, can be further oxidized by peroxidases, such as horseradish peroxidase and lactoperoxidase, to form the electrophilic catechol quinone, 3',4'-hexestrol quinone. acs.orgnih.gov This quinone is unstable and can react with various molecules, including sulfur-containing compounds and amines. nih.gov The formation of this catechol quinone metabolite and its reactivity are considered potentially significant in the biological interactions of this compound, analogous to observations with natural steroidal estrogens. nih.govacs.orgnih.gov

Impact of Environmental Conditions (e.g., anaerobic environments) on this compound Biotransformation

Environmental conditions, particularly the presence or absence of oxygen, can significantly influence the biotransformation of organic compounds, including estrogens. Research on the anaerobic biotransformation of other estrogens, such as 17-β-estradiol (E2) and 17-α-ethinylestradiol (EE2), in aquatic and terrestrial environments provides insights into potential behaviors of similar compounds like this compound under oxygen-limited conditions. psu.edunih.gov

Studies using lake water and sediment under various anaerobic conditions (methanogenic, sulfate-reducing, iron-reducing, and nitrate-reducing) showed that while E2 was transformed to estrone (B1671321) (E1), complete degradation of estrogens under these conditions was minimal. psu.edunih.gov This suggests that estrogens may persist and potentially accumulate in anoxic environments. psu.edunih.gov Although specific data on this compound's persistence or transformation under strictly anaerobic conditions in environmental matrices were not extensively found in the search results, the observed recalcitrance of other estrogens like EE2 to anaerobic degradation psu.edunih.gov suggests that anaerobic environments might similarly limit the complete breakdown of this compound. The presence of different electron acceptors in anaerobic environments can influence the rates and mechanisms of organic compound transformations. psu.edu

While some research mentions the potential for this compound removal (54% after 24h) through MnOx treatment, which can occur in some environmental contexts, this does not specifically detail biotransformation pathways or the impact of anaerobic conditions on this compound itself. mdpi.com However, the general principles of microbial metabolism of steroids and xenobiotics, which can be influenced by aerobic and anaerobic conditions, are relevant to understanding the potential fate of this compound in diverse biological and environmental settings. researchfloor.orgnih.gov

Environmental Occurrence, Fate, and Remediation Research of Hexestrol

Environmental Detection and Monitoring Methodologies

The accurate detection and monitoring of hexestrol (B1673224) in environmental samples are crucial for understanding its distribution and potential impact. Various analytical methodologies have been developed and applied for this purpose.

Occurrence and Distribution in Aquatic Environments (e.g., river water, lake water, wastewater effluents)

This compound, along with other natural and synthetic estrogens, has been detected in aquatic environments, including river water, lake water, and wastewater effluents. These compounds can enter water systems through various sources, such as the discharge of treated or untreated wastewater, agricultural runoff, and landfill leachates. mdpi.commdpi.comdntb.gov.ua The presence of estrogens in aquatic environments is a significant concern due to their potential to act as endocrine disruptors, even at very low concentrations. nih.govejournals.eu Studies have reported the occurrence of this compound in environmental water samples, highlighting the need for effective monitoring strategies. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net

Presence in Agricultural and Food Matrices (e.g., milk, meat) and Detection Methodologies

The use of this compound as a growth promoter in livestock in the past has led to concerns about its potential presence in agricultural products such as milk and meat. Although its use for such purposes is forbidden in many regions, monitoring for residues remains important. researchgate.netnih.govr-biopharm.com Detecting this compound in complex food matrices requires sensitive and specific analytical methods. Techniques such as enzyme-linked immunosorbent assay (ELISA), gas chromatography-mass spectrometry (GC/MS), and liquid chromatography-mass spectrometry (LC-MS/MS) have been developed and applied for the determination of this compound residues in milk and animal-derived foods. researchgate.netnih.govr-biopharm.comnih.gov These methods often involve sample preparation steps like extraction and purification to effectively isolate the analyte from the complex matrix. semanticscholar.orgnih.govnih.gov

Development of Ultra-Trace Level Analytical Methods for Environmental Samples

Given the potential for this compound to exert effects at very low concentrations, the development of ultra-trace level analytical methods for environmental samples is essential. Many hormones and endocrine-disrupting compounds are found in environmental waters at nanogram per liter (ng/L) or even lower concentrations, necessitating highly sensitive techniques. acs.org Advanced methods, such as ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), combined with efficient sample preparation techniques like solid-phase extraction (SPE) and magnetic solid-phase extraction (MSPE), have been developed to achieve the required sensitivity for detecting this compound at trace and ultra-trace levels in water samples. mdpi.comresearchgate.netrsc.orgresearchgate.net These methods aim to minimize matrix effects and preconcentrate the analytes to enable their detection at environmentally relevant concentrations. mdpi.comacs.org

Environmental Fate and Persistence Studies

Understanding how this compound behaves in the environment after its release is crucial for assessing its potential long-term impacts. This involves studying its persistence and the processes that lead to its degradation or transformation.

Biodegradation Pathways and Rates in Soil and Water Ecosystems

The biodegradation of this compound in soil and water ecosystems is a key factor influencing its persistence. While specific detailed studies on the biodegradation pathways and rates of this compound are not extensively highlighted in the provided snippets, the general concept of biodegradation of hormones and endocrine-disrupting compounds in these environments is discussed. Hormones excreted by humans and animals can degrade in soil, with half-lives ranging from 1 to 10 days, and degradation rates can be influenced by environmental conditions such as temperature, UV exposure, and aerobic conditions. mdpi.com Wastewater treatment processes, which often involve biological treatment steps, can contribute to the removal of estrogenic compounds, although their efficiency can vary. mdpi.comejournals.euhumboldt.edu The biodegradability of various emerging pollutants, including some with estrogenic activity, is generally considered low for a number of these molecules, potentially leading to their accumulation in the environment. mdpi.com

Remediation and Treatment Technologies

Addressing the presence of this compound in the environment necessitates the development and application of effective remediation and treatment technologies. A range of physical, chemical, and biological methods are being investigated and employed for the removal of estrogenic compounds, including this compound, from contaminated water and soil. csic.esgoldschmidt.info

Advanced Oxidation Processes (AOPs) for this compound Degradation in Water Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants in water and wastewater. mdpi.comresearchgate.netresearchgate.net AOPs can be applied for the oxidative destruction of compounds resistant to conventional oxidation methods. kirj.ee While the search results specifically mention the removal of this compound by MnOx treatment with a removal efficiency of 54% after 24 hours mdpi.com, AOPs encompass various techniques such as ozonation, electrochemical reactions, and photocatalysis. mdpi.com These processes aim to mineralize complex pollutants into simpler, less harmful compounds. mdpi.com

Bioremediation Strategies (e.g., enzymatic degradation, fungal metabolism, nano-bioremediation applications)

Bioremediation utilizes biological agents, such as microorganisms and enzymes, to degrade or remove contaminants from the environment. oil-gasportal.come3s-conferences.org This approach is considered eco-friendly and cost-effective. mdpi.come3s-conferences.orgnih.gov

Enzymatic Degradation: Enzymatic degradation is a promising bioremediation strategy for eliminating harmful pollutants. mdpi.com Research on the degradation of Bisphenol A (BPA), a related phenolic compound, by lignin-degrading enzymes like manganese peroxidase (MnP) produced by the white-rot basidiomycete Pleurotus ostreatus has shown the formation of this compound as a metabolite. researchgate.netasm.orgtandfonline.comnih.govoup.com This indicates that enzymatic pathways can be involved in the transformation of this compound or related compounds.

Fungal Metabolism: Fungi, particularly white-rot fungi, possess enzymes capable of degrading various aromatic compounds. researchgate.nettandfonline.com Studies on Pleurotus ostreatus demonstrate its ability to metabolize BPA into various products, including this compound, through the action of enzymes like MnP. researchgate.nettandfonline.comnih.govoup.com Thermophilic fungi are also known for their diverse metabolic capabilities and production of enzymes relevant to bioremediation. rjas.org this compound has been identified as a compound present in the extract of the thermophilic fungus Mycothermus thermophilus. rjas.org Fungi can also produce metabolites like phenolic acids, indole (B1671886) compounds, and sterols, which include this compound. ebi.ac.uk

Nano-bioremediation Applications: Nano-bioremediation combines the principles of nanotechnology and bioremediation to enhance contaminant removal. nih.govrsc.orgnih.gov This approach utilizes nanoparticles in conjunction with biological agents (microbes, enzymes) to accelerate biodegradation processes. nih.govnih.gov Nanoparticles can improve the bioavailability of pollutants, enhance the stability and activity of fungal enzymes, and provide support for microbial growth. rsc.orgnumberanalytics.com While specific studies on nano-bioremediation of this compound were not extensively detailed in the search results, the application of nylon 6 electrospun nanofibers as an effective sorbent for this compound from aqueous solution has been investigated, demonstrating the potential of nanomaterials in this compound removal. researchgate.netdntb.gov.ua

Membrane Separation Techniques for Effluent Treatment

Membrane separation techniques are widely used in water and wastewater treatment for separating impurities based on size or charge. etch2o.comionexchangeglobal.commdpi.com These techniques employ semipermeable membranes that allow water molecules to pass through while retaining larger particles, dissolved substances, and contaminants. ionexchangeglobal.comresearchgate.net Pressure-driven membrane processes such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO) are commonly applied in wastewater treatment. etch2o.commdpi.com These methods can be effective in removing various contaminants, including organic pollutants and emerging contaminants like estrogens. etch2o.commdpi.commdpi.com While the search results did not provide specific data on this compound removal using membrane separation, these techniques are generally applicable to the removal of organic molecules from water.

Adsorption-Based Removal using Novel Adsorbent Materials (e.g., magnetic carbon nanotubes, submicron-sized resin particles)

Adsorption is a widely utilized method for the removal of pollutants from water due to its cost-effectiveness and ease of operation. mdpi.com The efficiency of adsorption is highly dependent on the choice of adsorbent material. Research is ongoing to develop novel and efficient adsorbent materials for the removal of emerging contaminants like this compound. Studies have evaluated the effectiveness of submicron-sized resin particles (SMR) for treating endocrine-disrupting chemicals, including this compound. mdpi.com Results indicated that the removal of this compound from water using SMR reached rates of up to 97%. mdpi.com Activated carbon is another commonly used adsorption material known for its large surface area and stable properties. mdpi.com The use of magnetic carbon nanotubes and submicron-sized resin particles represents advancements in developing highly effective adsorbents for capturing contaminants like this compound from aqueous solutions. researchgate.netdntb.gov.ua

Data Table: Removal Efficiency of Selected Remediation Technologies for Estrogenic Compounds

| Technology | Compound(s) Tested | Matrix | Removal Efficiency | Source |

| MnOx Treatment | This compound | Water | 54% (24 hours) | mdpi.com |

| Submicron-sized Resin Particles (SMR) | This compound, Estrone (B1671321) (E1), Estradiol (E2), Ethinyl Estradiol (EE2), Bisphenol A (BPA) | Water | Up to 97% (this compound) mdpi.com | mdpi.com |

| Biological Laccase Enzymes (Trametes pubescens) | Estrogenic activity (in municipal wastewater) | Wastewater | 93.7% (primary effluent), 92.0% (secondary effluent) | mdpi.com |

| Biogenic Platinum (Bio-Pt) Nanoparticles | 17β-estradiol (E2) | Water | 94% (24 hours) | mdpi.com |

| S. capricornutum (Algae) | E2, EE2 | Water | 88–100% (E2), 60–95% (EE2) (7 days) | mdpi.com |

| C. reinhardtii (Algae) | E2, EE2 | Water | Complete removal (E2, EE2, except EE2 with anaerobic digester centrate) | mdpi.com |

Theoretical and Computational Studies of Hexestrol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein receptor or enzyme wikipedia.org. This method is crucial in pharmaceutical research, particularly for the virtual screening of large chemical databases to identify potential drug candidates wikipedia.org. Studies involving Hexestrol (B1673224) and related compounds have utilized molecular docking to explore their binding interactions with various proteins.

For instance, docking studies have investigated the interaction of DL-hexestrol with rat alpha-fetoprotein (AFP), providing insights into potential binding modes nih.gov. Another study explored the docking of this compound with zebrafish sex hormone-binding globulin (zfSHBG) researchgate.net. This research identified hydrogen bond interactions between this compound and specific amino acid residues in the zfSHBG binding site, including Asp-59, Gly-75, Ser-36, and Leu-99 researchgate.net. Understanding these interactions at the molecular level is vital for elucidating the mechanism of action and binding affinity of this compound.

Molecular Dynamics Simulations for Conformational Stability and Binding Mode Analysis

Molecular dynamics (MD) simulations are powerful tools that provide insights into the dynamic behavior of molecular systems over time, allowing for the analysis of conformational stability and refinement of binding modes predicted by docking nih.govmdpi.com. Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event frontiersin.org.

MD simulations have been applied to study the complexes of DL-hexestrol bound to rat AFP nih.gov. These simulations helped to refine the binding modes initially obtained from molecular docking and allowed for the analysis of the stability of the complex and any conformational changes occurring upon binding nih.gov. The stability of protein-ligand complexes during MD simulations is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, where lower RMSD values typically indicate a more stable conformation mdpi.com.